molecular formula C8H8O4 B1346251 Methyl 2-furoylacetate CAS No. 615-06-5

Methyl 2-furoylacetate

Numéro de catalogue B1346251
Numéro CAS: 615-06-5
Poids moléculaire: 168.15 g/mol
Clé InChI: YGTDKZHHEPVYGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-furoylacetate is a chemical compound with the CAS Number: 615-06-5. It has a molecular weight of 168.15 . It is a liquid at room temperature .


Molecular Structure Analysis

Methyl 2-furoylacetate contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 1 Furane .


Physical And Chemical Properties Analysis

Methyl 2-furoylacetate is a liquid at room temperature . The compound is stored in a refrigerator . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .

Applications De Recherche Scientifique

1. Enantio-Differentiating Hydrogenation

  • Methods of Application : The hydrogenation of methyl 2-furoylacetate is carried out over Tartaric Acid-Modified Raney Nickel (TA-MRNi). This process reduces the three unsaturated bonds in the compound to give methyl tetrahydro-2-furoylacetate .
  • Results or Outcomes : The enantiomeric excess (ee) of the resulting methyl tetrahydro-2-furoylacetate at the 3-position was 77%, whereas the 4-position was racemic .

2. Separation of Chemical Components from Essential Oils

  • Summary of Application : Methyl 2-furoylacetate is one of the many chemical components found in essential oils. These oils have garnered substantial attention due to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
  • Methods of Application : High-speed countercurrent chromatography is used for the separation and purification of the individual chemical components from essential oils .
  • Results or Outcomes : The active constituents of essential oils exhibit intricate chemical structures, and conventional separation techniques are inadequate for purifying these individual components .

3. Synthesis of Industrial Chemicals

  • Summary of Application : Methyl 2-furoylacetate can undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
  • Methods of Application : The re-hydration process involves the addition of water to the compound under specific conditions to yield the desired products .
  • Results or Outcomes : The resulting levulinic acid and formic acid are valuable industrial chemicals with a wide range of applications .

4. Synthesis of Chiral Furans

  • Summary of Application : Methyl 2-furoylacetate can be used in the synthesis of chiral furans, which are important in the field of organic chemistry .
  • Methods of Application : The synthesis involves a variety of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .
  • Results or Outcomes : The resulting chiral furans have a wide range of applications in the field of organic chemistry .

5. Synthesis of Chiral sec-Alcohols

  • Summary of Application : Methyl 2-furoylacetate can be used in the synthesis of chiral sec-alcohols .
  • Methods of Application : The synthesis involves the hydrogenation of only the ketone moiety of the 4-methoxycarbonyl analogue of methyl 2-furoylacetate to give the corresponding chiral sec-alcohol having a furan ring .
  • Results or Outcomes : The resulting chiral sec-alcohol has a wide range of applications in the field of organic chemistry .

6. Synthesis of Acyclic Products

  • Summary of Application : Methyl 2-furoylacetate can undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
  • Methods of Application : The re-hydration process involves the addition of water to the compound under specific conditions to yield the desired products .
  • Results or Outcomes : The resulting levulinic acid and formic acid are valuable industrial chemicals with a wide range of applications .

Safety And Hazards

Methyl 2-furoylacetate has been classified with the signal word “Warning” and hazard statements H302, H315, H319 . This indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Propriétés

IUPAC Name

methyl 3-(furan-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDKZHHEPVYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281419
Record name methyl 2-furoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-furoylacetate

CAS RN

615-06-5
Record name 615-06-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-furoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 615-06-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 100 mL of methanol, was dissolved 5.90 g (50.0 mmol) of monomethyl malonate, and the resulting solution was mixed with 2.86 g (25 mmol) of magnesium ethoxide followed by stirring at room temperature for 4 hours. The reaction solution was concentrated and the residue was dried under reduced pressure. In 100 mL of tetrahydrofuran, was dissolved 2.80 g (25 mmol) of 2-furancarboxylic acid and the resulting solution was mixed with 4.45 g (27.4 mmol) of carbonyldiimidazole, followed by stirring for 1 hour. The reaction solution was added to a dry magnesium salt and stirred at room temperature for 19 hours. The reaction solution was concentrated; the residue was mixed with 100 mL of 1.5 N hydrochloric acid, extracted with ethyl acetate, and washed with an aqueous sodium hydrogencarbonate solution and saturated sodium chloride water. The resultant was dried over sodium sulfate anhydride, filtered, and concentrated. The residue was distilled (0.06 mmHg, 69 to 75) to give 2.93 g (17.4 mmol, 69.6%) of methyl 2-furancarbonylacetate as an anhydrous liquid. Similarly to Example 133, 65 mg (1.34 mmol, 58.1%) of dark yellow crystals were obtained from 2.93 g (17.4 mmol) of methyl 2-furancarbonylacetate.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-furoylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-furoylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-furoylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-furoylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-furoylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-furoylacetate

Citations

For This Compound
11
Citations
S Nakagawa, N Haruna, DE Acosta, T Endo… - Chemistry …, 1999 - journal.csj.jp
Hydrogenation of methyl 2-furoylacetate over TA-MRNi reduced the three unsaturated bonds to give methyl tetrahydro-2-furoylacetate, the enantiomeric excess (ee) of which at the 3-…
Number of citations: 5 www.journal.csj.jp
K HAYES, G GEVER - The Journal of Organic Chemistry, 1951 - ACS Publications
The work of Rebstock, et al.(1) elucidating the structure of chloramphenicol1 was of interest to us since the antibacterial activities of various nitrofuran (2), nitropyrrole (3), nitrothiophene (…
Number of citations: 16 pubs.acs.org
AA Choliq, R Nakae, M Watanabe, T Misaki… - Bulletin of the …, 2019 - journal.csj.jp
To ensure high enantiopurity of the product, enantio-differentiating hydrogenation of methyl acetoacetate over a (R,R)-tartaric acid-modified Raney nickel catalyst is normally performed …
Number of citations: 1 www.journal.csj.jp
AA Choliq, E Murakami, S Yamamoto… - Bulletin of the …, 2018 - journal.csj.jp
Chiral (R,R)-tartaric acid and NaBr-doubly modified Raney nickel (TA-MRNi) is a promising heterogeneous catalyst for enantioselective hydrogenation of prochiral β-keto esters. To …
Number of citations: 8 www.journal.csj.jp
A Vargas, C Mondelli, A Baiker - Catalytic Methods in …, 2011 - Wiley Online Library
… Enantio-differentiating hydrogenation of methyl 2-furoylacetate and its analogs over tartaric acid-modified Raney nickel. Chem. Lett., 28, 1055–1056. …
Number of citations: 3 onlinelibrary.wiley.com
S Nakagawa, T Sugimura, A Tai - Chemistry letters, 1997 - journal.csj.jp
Almost perfect enantio-differentiating hydrogenation was achieved by asymmetrically modified heterogeneous catalyst. The hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate …
Number of citations: 46 www.journal.csj.jp
T Osawa, S Mita, A Iwai, T Miyazaki, O Takayasu… - Chemistry …, 1997 - journal.csj.jp
Various supported nickel catalysts were prepared from nickel acetylacetonate in a solvent-free condition, and then these catalysts were modified in the solution containing tartaric acid …
Number of citations: 8 www.journal.csj.jp
S Nakagawa, T Sugimura, A Tai - Chemistry letters, 1998 - journal.csj.jp
A comparative study of the reactivities of the hydrogenation of β-ketoesters over tartaric acid-modified and unmodified Raney nickels indicated that a substrate specific activation by the …
Number of citations: 13 www.journal.csj.jp
M Yoshikawa, T Sugimura, A Tai - Chemistry Letters, 1990 - journal.csj.jp
A new type diastereo-differentiating isomerization of meso 3,4-epoxycyclopentanone carrying a chiral diol as ketal to give 4-hydroxy-2-cyclopentenone ketals was demonstrated in a …
Number of citations: 2 www.journal.csj.jp
J Nokami, M Osafune, Y Ito, F Miyake, S Sumida… - Chemistry …, 1999 - journal.csj.jp
Electrolysis of silylated pyrimidines with protected arylthioribose, in the presence of a catalytic amount of NBS or Br 2 as a mediator in an undivided cell, gave the corresponding N-…
Number of citations: 23 www.journal.csj.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.